molecular formula C20H25N3O6S2 B3514304 N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide

Cat. No.: B3514304
M. Wt: 467.6 g/mol
InChI Key: OFNUFGTUIHINDG-UHFFFAOYSA-N
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Description

The compound “N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide” is a complex organic molecule. It contains several functional groups, including a methylphenyl group, a methylsulfonyl group, a morpholinylsulfonyl group, and a glycinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The presence of aromatic rings would contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group might be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and amide might make it somewhat soluble in water .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

2-(2-methyl-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-16-5-3-4-6-19(16)23(30(2,25)26)15-20(24)21-17-7-9-18(10-8-17)31(27,28)22-11-13-29-14-12-22/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNUFGTUIHINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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